2,10-Dodecadiyne
Overview
Description
2,10-Dodecadiyne is an organic compound with the molecular formula C₁₂H₁₈. It is characterized by the presence of two triple bonds located at the 2nd and 10th positions of a dodecane chain. This compound is part of the alkadiyne family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,10-Dodecadiyne can be synthesized through various methods. One common synthetic route involves the reaction of 1,9-decadiyne with n-butyllithium in tetrahydrofuran and hexane at -70°C for 1.5 hours. This is followed by the addition of methyl iodide in tetrahydrofuran and hexane at temperatures ranging from -70°C to 20°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions and conditions as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,10-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2,10-Dodecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving alkadiynes.
Biology: The compound can be used in the synthesis of biologically active molecules and in the study of enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,10-Dodecadiyne exerts its effects involves the reactivity of its triple bonds. These bonds can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or DNA, resulting in biological effects. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparison with Similar Compounds
1,9-Decadiyne: Similar in structure but with triple bonds at the 1st and 9th positions.
2,4-Hexadiyne: A shorter chain alkadiyne with triple bonds at the 2nd and 4th positions.
1,7-Octadiyne: An intermediate chain alkadiyne with triple bonds at the 1st and 7th positions.
Uniqueness: 2,10-Dodecadiyne is unique due to the specific positioning of its triple bonds, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and for use in various applications in chemistry and biology.
Properties
IUPAC Name |
dodeca-2,10-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMHMGNWEVHOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185590 | |
Record name | 2,10-Dodecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31699-38-4 | |
Record name | 2,10-Dodecadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31699-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,10-Dodecadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031699384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,10-Dodecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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